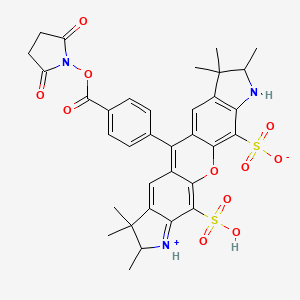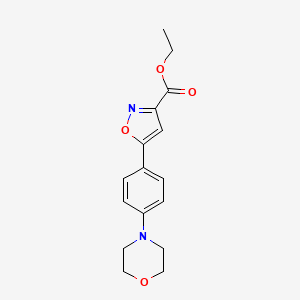![molecular formula C12H11N5 B13705382 3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)
3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The presence of an amino group at the 3-position of the pyrazole ring and an imidazolyl group at the 5-position of the phenyl ring makes this compound particularly interesting for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(1-imidazolyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products
The major products formed from these reactions include nitro derivatives, reduced imidazole compounds, and various substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in its potential use as an anticancer agent, where it may inhibit kinases involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-phenylpyrazole: Lacks the imidazolyl group, making it less versatile.
5-Amino-3-(4-imidazolyl)pyrazole: Similar structure but different substitution pattern.
Uniqueness
The presence of both the amino group and the imidazolyl group in 3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole provides unique reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C12H11N5 |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
5-(4-imidazol-1-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11N5/c13-12-7-11(15-16-12)9-1-3-10(4-2-9)17-6-5-14-8-17/h1-8H,(H3,13,15,16) |
Clave InChI |
ZVSBAVVYJKELHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NN2)N)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)



![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)






